N-(3-methyl-1,2-thiazol-5-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide
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Overview
Description
N-(3-methyl-1,2-thiazol-5-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide is a complex organic compound that features a thiazole ring and a cyclopenta[c]pyridazine moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions . The cyclopenta[c]pyridazine moiety can be introduced through a series of cyclization reactions involving appropriate precursors .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(3-methyl-1,2-thiazol-5-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide can undergo various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(3-methyl-1,2-thiazol-5-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its potential anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of N-(3-methyl-1,2-thiazol-5-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The cyclopenta[c]pyridazine moiety may enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug featuring a thiazole ring.
Uniqueness
N-(3-methyl-1,2-thiazol-5-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide is unique due to the combination of the thiazole and cyclopenta[c]pyridazine moieties, which may confer distinct biological activities and enhance its potential as a therapeutic agent.
Properties
IUPAC Name |
N-(3-methyl-1,2-thiazol-5-yl)-2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c1-8-6-12(21-17-8)15-14(20)9(2)18-13(19)7-10-4-3-5-11(10)16-18/h6-7,9H,3-5H2,1-2H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAXUHILZBKZBPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)C(C)N2C(=O)C=C3CCCC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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